molecular formula C32H40N4O6 B2668005 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899916-40-6

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No. B2668005
CAS RN: 899916-40-6
M. Wt: 576.694
InChI Key: XUAGULHAKURRJK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone core, followed by various functional group transformations. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecule contains a cyclohexene ring, which is a six-membered ring with one double bond. The conformation of cyclohexene can affect the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amine and carbonyl groups could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amine and carbonyl could increase its solubility in polar solvents .

Scientific Research Applications

Metabolic Pathways and Safety Evaluation

  • The study by Dehdashti et al. (2013) on 18F-ISO-1, a cellular proliferative marker, evaluated its safety, dosimetry, and feasibility for imaging tumor proliferation via PET in patients with malignant neoplasms. This research highlights the importance of understanding the biodistribution and human dosimetry of novel compounds for safe clinical application. No adverse effects were encountered, indicating the compound's potential for evaluating the proliferative status of solid tumors with minimal absorbed doses to normal organs, allowing for its safe administration in clinical trials (Dehdashti et al., 2013).

Clinical Applications and Efficacy

  • Research on WR 238605, an 8-aminoquinoline drug for malaria treatment, shows the process of evaluating a compound's safety, tolerance, and pharmacokinetics. Linear kinetics were demonstrated, and the drug was well tolerated, indicating its potential as a prophylactic, radical curative, and terminal eradication drug for malaria (Brueckner et al., 1998).

Metabolism and Disposition

  • Dingemanse et al. (2013) investigated the disposition, metabolism, and elimination of Almorexant, a dual orexin receptor antagonist, in humans. The study detailed how after oral administration, the compound was extensively metabolized with excretion of metabolites in feces as the predominant route of elimination. This type of research is crucial for understanding how complex compounds are processed by the human body, ensuring their safe and effective use (Dingemanse et al., 2013).

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives and their potential applications .

properties

CAS RN

899916-40-6

Molecular Formula

C32H40N4O6

Molecular Weight

576.694

IUPAC Name

4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C32H40N4O6/c1-41-27-15-14-24(21-28(27)42-2)17-19-33-29(37)13-8-20-35-31(39)25-11-6-7-12-26(25)36(32(35)40)22-30(38)34-18-16-23-9-4-3-5-10-23/h6-7,9,11-12,14-15,21H,3-5,8,10,13,16-20,22H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

XUAGULHAKURRJK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC

solubility

not available

Origin of Product

United States

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